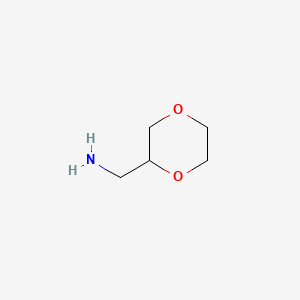

1,4-Dioxan-2-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREOONMJIVUPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395877 | |

| Record name | 1,4-dioxan-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88277-83-2 | |

| Record name | 1,4-Dioxane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88277-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dioxan-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physical characteristics, and reactivity. While direct biological studies on this compound are limited, this document explores the potential therapeutic applications by examining the biological activities of structurally related 1,4-dioxane derivatives. This guide also outlines a plausible synthetic route and analytical methods for the characterization of this compound, providing a valuable resource for researchers interested in its further investigation.

Chemical Properties

This compound, with the CAS number 88277-83-2, is a primary amine derivative of 1,4-dioxane.[1][2] Its chemical structure consists of a 1,4-dioxane ring substituted with a methylamine group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| CAS Number | 88277-83-2 | [1][2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 78-80 °C at 18 torr | [1] |

| Density | 1.080 g/mL | [1] |

| SMILES | C1COC(CO1)CN | [1] |

| Predicted Melting Point | 3.52 °C | [1] |

Solubility

Spectral Data

Spectroscopic data for this compound is available, providing the basis for its analytical characterization.[3]

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[3]

-

IR and Raman Spectra: Infrared and Raman spectroscopy can provide information about the functional groups present in the molecule.[3]

Experimental Protocols

Plausible Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of functionalized 1,4-dioxane derivatives.[5] One potential method involves the reaction of 2-(bromomethyl)-1,4-dioxane with ammonia or a suitable amine precursor.

Hypothetical Synthesis Workflow:

Caption: A potential workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,4-dioxane in a suitable solvent such as ethanol.

-

Amination: Add an excess of a concentrated aqueous solution of ammonia to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. |

| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C-O-C). |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |

| Gas Chromatography (GC) | Purity assessment and separation from volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

Potential Biological Activity and Applications in Drug Development (Based on Derivatives)

While there is a lack of direct biological studies on this compound, research on its derivatives provides insights into its potential therapeutic applications. The 1,4-dioxane scaffold is present in various biologically active molecules.

Anti-inflammatory and Antihepatotoxic Activity

Several flavone and coumarin derivatives containing a 1,4-dioxane ring have been synthesized and evaluated for their antihepatotoxic activity.[6] Notably, flavonoid analogues with a hydroxymethyl group on the dioxane ring showed significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, comparable to the standard drug silymarin.[6] This suggests that the 1,4-dioxane moiety may contribute to hepatoprotective effects.

PARP1 Inhibition

Derivatives of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7] This indicates that the benzodioxane scaffold could be a valuable pharmacophore for the development of new anticancer agents.

Neurological Applications

Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have been investigated for their affinity and activity at dopamine D2-like and serotonin 5-HT1A receptors.[8] These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The findings suggest that the 1,4-dioxane ring can serve as a scaffold for developing multi-target ligands for these receptors.

Logical Relationship of Derivative Activity to Potential of the Core Compound:

Caption: Potential therapeutic areas for this compound based on the activities of its derivatives.

Safety and Handling

This compound is classified as an irritant and poses a risk of serious damage to the eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a chemical compound with established physical and chemical properties but limited direct biological characterization. The biological activities of its derivatives suggest that this core structure holds promise for the development of new therapeutic agents, particularly in the areas of inflammation, liver disease, cancer, and neurological disorders. This technical guide provides a foundation for researchers by summarizing the known chemical properties, outlining a potential synthetic strategy, and highlighting areas for future investigation into the biological potential of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery programs.

References

- 1. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 6. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine (CAS 88277-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound featuring a saturated 1,4-dioxane ring substituted with an aminomethyl group. Its unique structural characteristics make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Primarily utilized as a key intermediate, this compound serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Its strategic importance is particularly noted in the development of novel therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 88277-83-2 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 78-80 °C at 18 torr | [1] |

| Density | 1.080 g/mL | [1] |

| SMILES | C1COC(CO1)CN | [1] |

| InChI | InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 |

Safety Information:

This compound is classified as an irritant and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

Caption: Plausible synthetic routes to this compound.

A more detailed, multi-step synthesis for a closely related N-methylated analog is described in patent CN101985441B, suggesting a potential industrial-scale production methodology that could be adapted. This process involves the reaction of epoxy chloropropane with 2-chloroethanol, followed by cyclization, functional group manipulation, and finally, amination.

Applications in Drug Development

This compound is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial starting material or intermediate in the synthesis of high-value pharmaceutical compounds.

Intermediate for Serotonin 5-HT1A Receptor Agonists

Derivatives of this compound have been investigated as potent and selective 5-HT1A receptor agonists. These agonists are of significant interest for the treatment of central nervous system disorders such as anxiety and depression. The 1,4-dioxane moiety can impart favorable physicochemical properties, such as improved metabolic stability and solubility, to the final drug candidate.

The primary amine of this compound provides a reactive handle for the attachment of various pharmacophores through N-alkylation reactions.

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: General N-Alkylation for Synthesis of 5-HT1A Agonist Precursors

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., a substituted arylbutyl bromide, 1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-alkylated product.

Precursor for Cathepsin S Inhibitors

This compound can also be employed as a key intermediate in the synthesis of Cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The incorporation of the this compound moiety can modulate the potency, selectivity, and pharmacokinetic profile of the inhibitor. The primary amine allows for the formation of amide or urea linkages, which are common features in many enzyme inhibitors.

Caption: General workflow for amide coupling with this compound.

Experimental Protocol: General Amide Coupling for Synthesis of Cathepsin S Inhibitor Scaffolds

-

Acid Activation (if necessary): To a solution of the carboxylic acid component (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or HOBt/EDC, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir at room temperature for 15-30 minutes.

-

Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the activated acid mixture.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to afford the pure amide.

Biological Activity

As an intermediate, this compound is not expected to possess significant intrinsic biological activity. Searches of scientific literature and databases did not yield quantitative biological data such as IC₅₀ or Kᵢ values for this specific compound. Its value lies in its utility as a scaffold to which various pharmacophores can be attached to create potent and selective drug candidates. The biological activity of the final molecules is determined by the nature of the substituents introduced onto the aminomethyl group and their interaction with the biological target.

Conclusion

This compound (CAS 88277-83-2) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward chemical functionality, combined with the favorable properties imparted by the dioxane ring, makes it an attractive starting material for the synthesis of a variety of biologically active molecules. While devoid of significant intrinsic biological activity itself, its role as a key intermediate in the development of 5-HT1A receptor agonists and Cathepsin S inhibitors highlights its importance in the pursuit of new therapeutics for a range of diseases. The experimental protocols and synthetic workflows outlined in this guide provide a foundation for the effective utilization of this compound in research and development settings.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1,4-Dioxan-2-ylmethanamine. Due to the limited availability of experimental data in public databases, the spectroscopic data presented herein is based on validated prediction models. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related molecules.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions offer a foundational dataset for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.85 - 3.75 | m | 1H | H-2 |

| 3.70 - 3.55 | m | 2H | H-3 or H-5 |

| 3.50 - 3.35 | m | 2H | H-3 or H-5 |

| 3.30 - 3.15 | m | 2H | H-6 |

| 2.80 - 2.70 | m | 2H | -CH₂-NH₂ |

| 1.5 (broad) | s | 2H | -NH₂ |

Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~75 | C-2 |

| ~70 | C-3 |

| ~67 | C-5 |

| ~66 | C-6 |

| ~45 | -CH₂-NH₂ |

Predicted using online NMR prediction tools.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1120 - 1080 | Strong | C-O-C stretch (ether) |

Predicted based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 117 | 20 | [M]⁺ (Molecular Ion) |

| 100 | 5 | [M-NH₃]⁺ |

| 87 | 100 | [M-CH₂NH₂]⁺ |

| 57 | 40 | [C₃H₅O]⁺ |

| 45 | 60 | [C₂H₅O]⁺ |

Predicted based on common fragmentation patterns for ethers and amines.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

In-Depth Technical Guide: Physicochemical Properties of 1,4-Dioxan-2-ylmethanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of 1,4-Dioxan-2-ylmethanamine, with a primary focus on its molecular weight.

Molecular Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a methanamine group.

Molecular Formula and Weight

The molecular formula for this compound has been determined to be C5H11NO2.[1][2][3] Based on this formula, the molecular weight is calculated to be 117.15 g/mol .[1][2][3][4]

To provide a comprehensive understanding, the table below outlines the constituent elements and their contribution to the overall molecular weight. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011[5][6][7] | 60.055 |

| Hydrogen | H | 11 | 1.008[8][9][10][11] | 11.088 |

| Nitrogen | N | 1 | 14.007[12][13][14][15] | 14.007 |

| Oxygen | O | 2 | 15.999[16][17][18][19] | 31.998 |

| Total | 117.148 |

Note: The slight difference between the calculated total (117.148 g/mol ) and the commonly cited molecular weight (117.15 g/mol ) is due to rounding of the standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Objective: To experimentally verify the molecular weight of this compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with the addition of a small amount of a protonating agent (e.g., formic acid) to facilitate ionization.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecular ions [M+H]+.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the protonated molecule [C5H11NO2+H]+ is identified. The expected m/z value would be approximately 118.15. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.007 g/mol ) from the observed m/z value.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.

Caption: Logical workflow for molecular weight calculation.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aboundchem.com [aboundchem.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. youtube.com [youtube.com]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Oxygen, atomic [webbook.nist.gov]

Purity of Commercial 1,4-Dioxan-2-ylmethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercial 1,4-Dioxan-2-ylmethanamine, a valuable building block in pharmaceutical research and development. This document outlines potential impurities, analytical methodologies for purity assessment, and a workflow for quality control.

Commercial Purity Overview

Commercial grades of this compound are typically available at purities of 95% to 97%.[1] However, the actual purity and the nature of impurities can vary between suppliers and batches. A thorough understanding of the potential impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products.

Table 1: Summary of Commercially Available this compound and Related Compounds

| Compound | CAS Number | Reported Purity | Supplier (Example) |

| This compound | 88277-83-2 | Not specified | Santa Cruz Biotechnology[2] |

| (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl | Not specified | 95% | Fluorochem[1] |

Potential Impurities in this compound

Impurities in commercial this compound can originate from the synthetic route, degradation of the final product, or improper storage. While specific data for this compound is limited, analysis of related dioxane syntheses and degradation pathways of similar molecules allows for the prediction of likely contaminants.

Synthesis-Related Impurities

The synthesis of dioxane derivatives can introduce several impurities. For instance, the sulfuric acid-catalyzed dehydration of glycols to form 1,4-dioxane is known to produce byproducts.[3] A synthesis process for a related compound, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, involves starting materials like epichlorohydrin and 2-chloroethanol, which could potentially be present as residual impurities.[4]

Table 2: Potential Synthesis-Related Impurities

| Impurity | Potential Origin |

| 2-Chloroethanol | Starting material or byproduct of reactions involving ethylene oxide or its derivatives.[5] |

| Ethylene Glycol | Unreacted starting material in dioxane ring formation.[3] |

| Diethylene Glycol | Byproduct of ethylene glycol condensation.[5] |

| Polymeric materials (tars) | Side reactions during acid-catalyzed cyclization.[3] |

| Residual Solvents | Solvents used during synthesis and purification, such as methylene chloride or heptane.[4] |

Degradation Products

Forced degradation studies on new drug substances are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8][9] While a specific forced degradation study for this compound is not publicly available, the degradation pathways of a structurally similar N-methylated analog suggest potential instabilities. These include oxidation at the amine center, acid-catalyzed ring-opening of the dioxane moiety, and trace metal-catalyzed decomposition.

Table 3: Potential Degradation Products

| Degradation Pathway | Potential Degradation Product(s) |

| Oxidation | Amine oxides, aldehydes |

| Hydrolysis (Acid/Base) | Ring-opened products, e.g., derivatives of diethylene glycol |

| Photodegradation | Various fragmented and rearranged products |

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound.[10] The choice of method will depend on the specific impurities being targeted.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, GC can be highly effective, often with derivatization to improve peak shape and thermal stability.[10]

Experimental Protocol: GC-FID for Purity Assay (Adapted from similar compounds)

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 300°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For primary amines that lack a strong chromophore, derivatization is often necessary for UV detection.

Experimental Protocol: RP-HPLC with UV Detection (Conceptual)

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient:

-

0-20 min: 5-95% B

-

20-25 min: 95% B

-

25-26 min: 95-5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: Dependent on derivatizing agent (e.g., 254 nm for dansyl chloride).

-

Sample Preparation (with Dansyl Chloride Derivatization):

-

Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

To 100 µL of this solution, add 100 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9).

-

Vortex and heat at 60°C for 30 minutes.

-

Cool to room temperature and inject.

-

Workflow for Purity Assessment and Quality Control

A systematic workflow is essential for the routine quality control of incoming batches of this compound.

Caption: Workflow for the purity assessment of commercial this compound.

Conclusion

Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. While commercial suppliers provide a baseline purity, a comprehensive in-house analysis is recommended to identify and quantify any potential impurities. The analytical methods and workflow presented in this guide provide a framework for establishing a robust quality control program for this important chemical intermediate. Researchers should remain vigilant for batch-to-batch variability and consider performing forced degradation studies to fully understand the stability of this compound under their specific experimental conditions.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 4. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. longdom.org [longdom.org]

- 7. scispace.com [scispace.com]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

stability and storage of 1,4-Dioxan-2-ylmethanamine

An In-depth Technical Guide to the Stability and Storage of 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. This guide is therefore based on the well-established chemical principles governing its primary functional groups: a cyclic ether (1,4-dioxane) and a primary aliphatic amine.

Introduction

This compound is a bifunctional organic compound featuring a saturated 1,4-dioxane ring and a primary aminomethyl substituent.[1] Its unique structure makes it a valuable building block in medicinal chemistry and drug development. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its purity, potency, and safety during research and development activities. This guide provides a comprehensive overview of the potential stability issues, recommended storage and handling procedures, and experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| CAS Number | 88277-83-2 | [1][2] |

| Boiling Point | 78-80 °C at 18 torr | [2] |

| Density | 1.080 g/mL | [2] |

| Predicted Melting Point | 3.52 °C | [2] |

| IUPAC Name | (1,4-dioxan-2-yl)methanamine | [1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its cyclic ether and primary amine functionalities. The principal degradation pathway of concern is peroxide formation, a known issue with ethers.

Peroxide Formation via Auto-oxidation

Ethers are notorious for their tendency to form explosive peroxides upon exposure to oxygen, a process accelerated by light and heat. This auto-oxidation occurs via a free-radical mechanism at the carbon atom adjacent to the ether oxygen (α-carbon). Since this compound possesses such α-hydrogens, it is susceptible to this degradation pathway.

The general mechanism for peroxide formation in ethers is as follows:

-

Initiation: An initiator (e.g., UV light, heat) abstracts a hydrogen atom from the α-carbon, forming an ether radical.

-

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, continuing the chain reaction.

-

Termination: The reaction terminates when two radicals combine.[3]

Caption: Generalized mechanism of peroxide formation in ethers via auto-oxidation.

Hazards of Peroxides: Peroxides, particularly in concentrated or solid form (e.g., as crystals around the cap of a container), are shock-sensitive and can explode violently when subjected to heat, friction, or mechanical shock.[3] Therefore, it is critical to prevent their formation and to test for their presence regularly.

Amine-Related Degradation

The primary amine group can also be susceptible to degradation, primarily through oxidation. While the specific impact of the amine group on the auto-oxidation of the adjacent ether ring is not well-documented, it is a reactive center that can participate in various reactions. Additionally, as a base, this compound will be incompatible with acids and strong oxidizing agents.[4]

Summary of Potential Degradation

Table 2 summarizes the potential degradation pathways for this compound based on its functional groups.

Table 2: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Functional Group | Stress Conditions | Potential Degradation Products | Reference(s) |

| Auto-oxidation | Cyclic Ether | Oxygen, Light, Heat, Prolonged Storage | Hydroperoxides, Peroxides | |

| Oxidation | Primary Amine | Oxidizing agents, Air | Aldehydes, Carboxylic Acids, Nitrogen Oxides | [5] |

| Acid-Base Reaction | Primary Amine | Acids | Salt formation | [4] |

| Ring Opening | Cyclic Ether | Harsh acidic/oxidative conditions | Ethylene glycol derivatives, Organic acids | [6] |

Recommended Storage and Handling

To maintain the integrity and safety of this compound, the following storage and handling procedures are recommended.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place (2-8°C recommended for long-term). | To minimize the rate of potential degradation reactions, including peroxide formation. | |

| Light | Store in an amber or opaque, tightly sealed container. Protect from light. | Light, particularly UV light, can initiate and accelerate peroxide formation. | |

| Atmosphere | Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) after each use. | To displace oxygen, which is required for auto-oxidation. | |

| Container Material | Use glass or compatible plastic containers (e.g., high-density polyethylene - HDPE). | To prevent leaching or reaction with the container material. Chemical compatibility should be verified. | [7] |

| Incompatibilities | Store away from strong acids, oxidizing agents, and sources of heat or ignition. | To prevent vigorous reactions and accelerate degradation. | [4] |

Handling Precautions:

-

Purchase in small quantities that will be used within a short period.

-

Clearly label the container with the date of receipt and the date it was first opened.

-

Periodically test for the presence of peroxides, especially for containers that have been open for more than a year.

-

Crucially, if crystals are observed in the liquid or around the cap of the container, do not attempt to open or move it. This may indicate the presence of dangerous levels of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance.[3]

Experimental Protocols

To ensure the quality of this compound, especially after prolonged storage, its stability should be experimentally verified.

Protocol for Peroxide Detection

A simple qualitative test for peroxides can be performed using potassium iodide.

Materials:

-

Sample of this compound

-

Glacial acetic acid

-

Sodium iodide or potassium iodide crystals

-

Test tube

Procedure:

-

Add 0.5-1.0 mL of the this compound sample to a test tube.[8]

-

Add an equal volume of glacial acetic acid.[8]

-

Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[8]

-

Interpretation:

Alternatively, commercially available peroxide test strips can be used for a semi-quantitative assessment (e.g., to determine if peroxide levels are below a certain threshold, such as 100 ppm).[8][9]

Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This study is a key component in the development of a stability-indicating analytical method.[10][11]

Caption: A logical workflow for conducting a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. Also, use the neat compound for thermal and photolytic stress.

-

-

Hydrolysis: Incubate the sample solution at various pH levels (e.g., pH 2 with HCl, pH 7 with water, and pH 9 with NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Photolysis: Expose the solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

-

Thermal: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

-

Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (HPLC-MS), should be developed and used.[13][14]

-

The method must be able to separate the parent compound from all significant degradation products.

-

For amines, reversed-phase HPLC with a C18 column is common. The mobile phase pH can be adjusted to optimize peak shape and retention.

-

-

Data Analysis:

-

Assess the percentage of degradation of the parent compound.

-

Identify and quantify major degradation products.

-

Characterize the structure of unknown degradation products using techniques like LC-MS/MS or NMR.

-

Establish the degradation pathways.

-

Conclusion

While this compound is a valuable compound, its stability is governed by the reactivity of its cyclic ether and primary amine functional groups. The most significant risk during storage is the formation of explosive peroxides due to auto-oxidation of the ether moiety. Adherence to strict storage protocols—storing the compound in small quantities, in cool, dark conditions, under an inert atmosphere, and away from incompatible materials—is crucial for maintaining its quality and ensuring laboratory safety. Regular testing for peroxides is a mandatory precaution for any opened container stored for an extended period. The implementation of forced degradation studies is highly recommended to understand its intrinsic stability and to develop robust, stability-indicating analytical methods for its quality control.

References

- 1. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 4. nyu.edu [nyu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. scbt.com [scbt.com]

- 14. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,4-Dioxan-2-ylmethanamine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 1,4-Dioxan-2-ylmethanamine, a heterocyclic compound with emerging significance in medicinal chemistry. While the precise moment of its initial discovery remains somewhat elusive in publicly accessible records, a key publication in the 1999 volume of the Russian Chemical Bulletin by P. V. Bulatov, A. S. Ermakov, and V. A. Tartakovsky titled, "Synthesis of mono- and bis(aminomethyl)dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates," stands as a foundational work in the synthesis of this class of compounds. This guide will delve into the synthetic routes, experimental protocols, and the evolving applications of this molecule.

Physicochemical Properties

This compound, identified by its CAS number 88277-83-2, possesses a unique structural framework that combines a flexible dioxane ring with a reactive primary amine. This combination of features makes it an attractive building block in the design of novel therapeutic agents.

| Property | Value |

| CAS Number | 88277-83-2 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Boiling Point | 78-80 °C at 18 torr |

| Density | 1.080 g/mL |

| SMILES | C1COC(CO1)CN |

Historical Synthesis and Experimental Protocols

A notable example of a synthetic protocol for a closely related derivative, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is detailed in Chinese patent CN101985441B. This process, while focused on an N-methylated and chiral version, provides valuable insight into the fundamental steps that can be adapted for the synthesis of this compound.

Representative Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, often starting from readily available precursors. The following diagram illustrates a logical workflow for the synthesis of the core structure.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from CN101985441B for a related compound)

The following protocol is an adapted and generalized version for educational purposes and should be further optimized for the specific synthesis of this compound.

Step 1: Formation of the Acyclic Precursor

-

A suitable glycerol-derived starting material is reacted with a haloalkoxy species (e.g., a chloroethoxy derivative) in the presence of a catalyst to form an acyclic ether.

-

The resulting intermediate alcohol is then converted to a leaving group, for example, by tosylation.

Step 2: Amination

-

The tosylated intermediate is reacted with a source of ammonia (or a protected amine) under pressure and elevated temperature to introduce the aminomethyl group.

Step 3: Cyclization

-

The resulting acyclic amine is treated with a base to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the 1,4-dioxane ring.

Step 4: Purification

-

The final product is purified using standard laboratory techniques such as distillation or chromatography.

Applications in Drug Discovery and Development

The unique topology of this compound, featuring a hydrophilic diether moiety and a versatile amino group, has made it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The dioxane ring can act as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The primary amine serves as a key handle for the introduction of various pharmacophoric groups, allowing for the exploration of structure-activity relationships.

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug discovery.

Caption: The role of this compound's features in drug development.

Conclusion

While the initial discovery of this compound is not attributed to a single, widely recognized event, the body of scientific literature, beginning with foundational work in the late 20th century, has established its importance as a versatile building block. The synthetic methodologies, though requiring careful control, are accessible and adaptable. Its utility in medicinal chemistry continues to be explored, with the potential for this scaffold to be incorporated into the next generation of therapeutic agents. Further research into the historical archives of chemical synthesis may yet uncover earlier mentions of this intriguing molecule.

Solubility Profile of 1,4-Dioxan-2-ylmethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxan-2-ylmethanamine in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing the solubility of cyclic amines. It outlines the predicted solubility behavior based on molecular structure and the "like dissolves like" principle. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. Visual diagrams are provided to illustrate the key factors influencing solubility and a typical experimental workflow for its determination.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary protocols to determine this crucial physicochemical property.

Predicted Solubility of this compound in Organic Solvents

Key Structural Features Influencing Solubility:

-

Polarity: The presence of two ether linkages within the dioxane ring and a primary amine group (-NH2) imparts a significant degree of polarity to the molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments.

-

Hydrogen Bonding: The primary amine group is capable of both donating and accepting hydrogen bonds. This is a strong intermolecular force that will heavily influence its interaction with protic and aprotic polar solvents.[2]

-

Non-Polar Character: The ethylene and methylene groups in the structure contribute to its non-polar character.

Predicted Solubility Behavior:

Based on these features, this compound is expected to exhibit the following solubility patterns:

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not donate hydrogen bonds. The polar nature of this compound will still allow for strong dipole-dipole interactions, resulting in good solubility.[5]

-

Moderate to Low Solubility in Weakly Polar Solvents: Solvents with lower polarity, such as ethyl acetate and dichloromethane, will have weaker interactions with the polar functional groups of the molecule. Solubility is expected to be moderate.

-

Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and benzene lack the ability to form strong interactions with the polar amine and ether groups. Consequently, the solubility of this compound in these solvents is predicted to be low.[6][7]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | Good | Data not available |

| Acetonitrile | Polar Aprotic | Good | Data not available |

| Dichloromethane | Weakly Polar | Moderate | Data not available |

| Ethyl Acetate | Weakly Polar | Moderate | Data not available |

| Toluene | Non-Polar | Low | Data not available |

| Hexane | Non-Polar | Low | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Micropipettes

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vial at a moderate speed to facilitate separation.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Determine the mass of the transferred solution.

-

Evaporate the solvent from the vial in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

4.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the interplay of key factors that determine the solubility of this compound in an organic solvent.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the general steps for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Representative Synthesis Pathway

The following diagram illustrates a plausible synthetic route to a derivative of this compound, highlighting its role as a synthetic intermediate.

Caption: A multi-step synthesis pathway for a this compound derivative.[8]

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, a qualitative assessment based on its molecular structure provides valuable predictive insights for researchers. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. This technical guide has provided a framework for understanding these predictions and a detailed, adaptable protocol for the experimental determination of its solubility. The provided visualizations offer a clear summary of the influential factors and procedural workflows relevant to the study of this compound. The generation of empirical solubility data is encouraged to further enrich the chemical literature and support the applications of this compound in research and development.

References

- 1. quora.com [quora.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine, a versatile building block with applications in medicinal chemistry and materials science. This document details its properties, synthesis, and characterization, offering valuable insights for professionals in drug development and scientific research.

Core Physical and Chemical Characteristics

This compound is a primary amine featuring a 1,4-dioxane heterocyclic moiety. Its unique structural combination of a hydrophilic dioxane ring and a reactive primary amine group makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1,4-Dioxan-2-yl)methanamine | [1] |

| CAS Number | 88277-83-2 | [2][3] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Density | 1.080 g/mL | [3] |

| Boiling Point | 78-80 °C at 18 torr | [3] |

| Melting Point | 3.52 °C (Predicted) | [3] |

| Solubility | Soluble in water and most organic solvents. | |

| SMILES | C1COC(CO1)CN | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable precursor, such as 2-(halomethyl)-1,4-dioxane, with an amine source. Below are detailed experimental protocols for two prevalent methods.

Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct amination.[2][4][5][6]

Experimental Protocol:

-

Step 1: N-Alkylation of Potassium Phthalimide.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Hydrazinolysis of the Phthalimide.

-

Suspend the dried N-(1,4-dioxan-2-ylmethyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Method 2: From 2-(Hydroxymethyl)-1,4-dioxane via Azide Intermediate

This method involves the conversion of the readily available alcohol to an azide, followed by reduction to the primary amine.

Experimental Protocol:

-

Step 1: Tosylation of 2-(Hydroxymethyl)-1,4-dioxane.

-

Dissolve 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) in pyridine or dichloromethane at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.

-

-

Step 2: Azide Formation.

-

Dissolve the tosylate from the previous step in DMF.

-

Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution to yield 2-(azidomethyl)-1,4-dioxane. Caution: Organic azides can be explosive.

-

-

Step 3: Reduction of the Azide.

-

Dissolve the azide in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete (monitored by TLC or IR spectroscopy), carefully quench the reaction (for LiAlH₄, by sequential addition of water and NaOH solution).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by distillation under reduced pressure or column chromatography to obtain this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~ 3.2-3.8 (m, 7H, dioxane ring protons), δ ~ 2.7-2.9 (m, 2H, -CH₂-NH₂), δ ~ 1.5-2.0 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 75-77 (C-O, dioxane), δ ~ 66-68 (C-O, dioxane), δ ~ 45-47 (-CH₂-NH₂) |

| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), 1590-1650 cm⁻¹ (N-H bend), 1050-1150 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | m/z = 117 (M⁺), 87, 58, 45 |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.

-

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its bifunctional nature allows for the introduction of the 1,4-dioxane scaffold into larger molecules, which can impart desirable properties such as increased water solubility and metabolic stability. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Furthermore, the primary amine functionality provides a reactive handle for derivatization and incorporation into polymers and other materials.

Safety Information

This compound is classified as an irritant and may cause serious eye damage.[3] It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Theoretical Exploration of 1,4-Dioxan-2-ylmethanamine Conformation: A Technical Guide

Introduction

The conformational flexibility of the 1,4-dioxane ring, coupled with the rotational freedom of the aminomethyl substituent, gives rise to a complex potential energy surface. Understanding the relative energies and populations of different conformers is crucial for predicting molecular properties, reactivity, and biological activity. This guide outlines the pertinent computational methodologies, presents a framework for data analysis, and illustrates the logical workflows involved in such a theoretical investigation.

Core Concepts in 1,4-Dioxane Conformational Analysis

The 1,4-dioxane ring predominantly exists in a chair conformation, which is significantly more stable than the twist-boat or boat conformations.[1][2] The energy barrier for ring inversion from one chair form to another is a key parameter in understanding its dynamic behavior. The presence of a substituent at the C2 position, as in 1,4-Dioxan-2-ylmethanamine, introduces additional conformational possibilities, namely the axial and equatorial orientations of the aminomethyl group.

Proposed Methodologies for Theoretical Investigation

A thorough theoretical study of this compound conformation would involve a multi-step computational approach. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[3][4]

Computational Protocol:

A typical workflow for the conformational analysis is outlined below:

-

Initial Structure Generation: Generation of various possible conformers of this compound, considering both the chair and twist-boat forms of the dioxane ring, as well as the axial and equatorial positions of the aminomethyl substituent. Rotational isomers (rotamers) of the C-C and C-N bonds of the substituent should also be considered.

-

Geometry Optimization: Each initial structure would be subjected to geometry optimization to find the nearest local minimum on the potential energy surface. A common and effective DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d,p).[3][5]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed for each stationary point. The absence of imaginary frequencies confirms that the structure is a true minimum, while the presence of one imaginary frequency indicates a transition state.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for instance, aug-cc-pVTZ.[2]

-

Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a Polarizable Continuum Model (PCM).[2]

-

Population Analysis: The relative populations of the different conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies.

Data Presentation: A Hypothetical Analysis

The quantitative results of a theoretical study on this compound would be best presented in a tabular format for clear comparison. The following tables illustrate the type of data that would be generated.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Equatorial-Chair | C1 | 0.00 | 0.00 | 0.00 |

| Axial-Chair | C1 | 1.25 | 1.10 | 1.50 |

| Equatorial-Twist-Boat | C1 | 5.80 | 5.50 | 5.65 |

| Axial-Twist-Boat | C1 | 7.10 | 6.85 | 6.90 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Equatorial-Chair)

| Parameter | Value |

| C2-C3 Bond Length (Å) | 1.53 |

| C2-O1 Bond Length (Å) | 1.42 |

| O1-C2-C3-O4 Dihedral Angle (°) | -55.8 |

| C2-C(amine)-N Dihedral Angle (°) | 65.2 |

Note: These are hypothetical values for illustrative purposes.

Visualization of Workflows and Relationships

Diagram 1: Computational Workflow for Conformational Analysis

Caption: A typical computational workflow for the theoretical conformational analysis of this compound.

Diagram 2: Factors Influencing Conformational Preference

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Medicinal Chemistry of 1,4-Dioxan-2-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized with a methanamine group at the 2-position, the resulting 1,4-Dioxan-2-ylmethanamine serves as a valuable building block for the synthesis of novel therapeutic agents. This scaffold has shown particular promise in the development of ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the development of multi-target ligands for CNS disorders. Detailed protocols for the synthesis and pharmacological evaluation of these compounds are provided, along with a summary of their biological activities.

Key Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates for the treatment of complex neurological disorders such as Parkinson's disease and schizophrenia. The rigid 1,4-dioxane ring allows for precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with specific receptor subtypes.